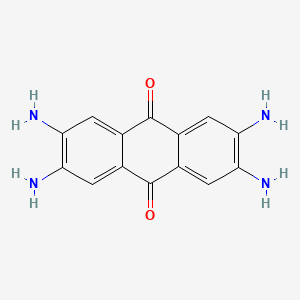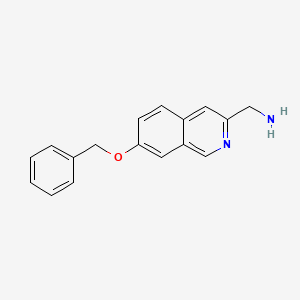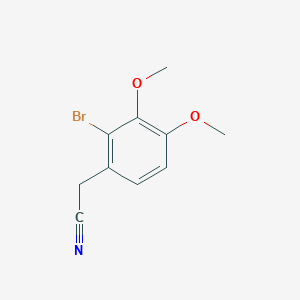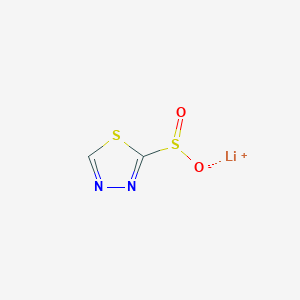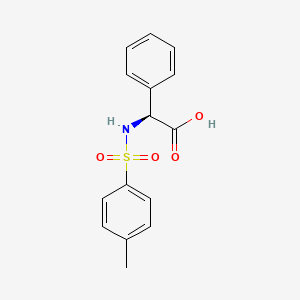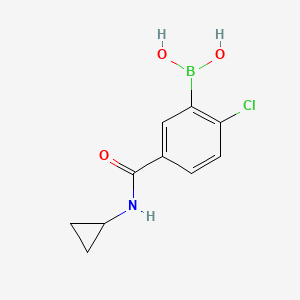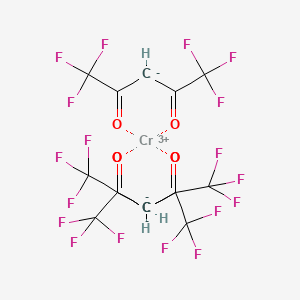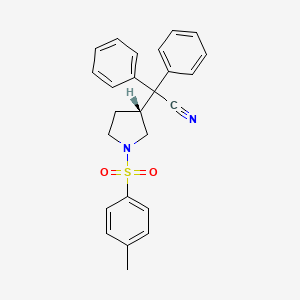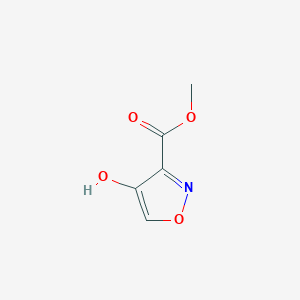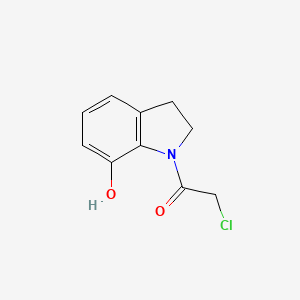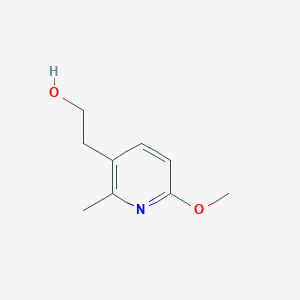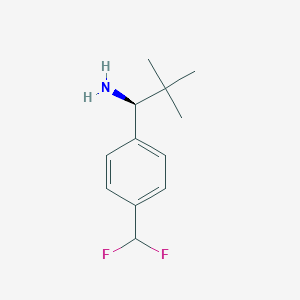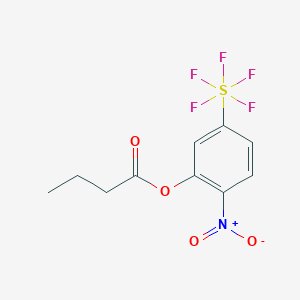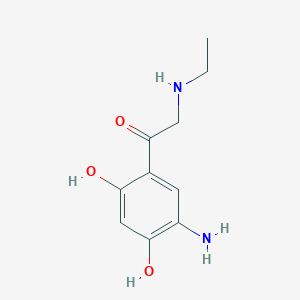
1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone is an organic compound that features both amino and hydroxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable aromatic compound that has substituents in the desired positions.
Nitration: Introduce a nitro group to the aromatic ring.
Reduction: Reduce the nitro group to an amino group.
Hydroxylation: Introduce hydroxyl groups to the aromatic ring.
Alkylation: Attach the ethylamino group to the ethanone moiety.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The amino and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions such as acidic or basic environments to facilitate the reaction.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its functional groups.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Amino-2,4-dihydroxyphenyl)-2-(methylamino)ethanone
- 1-(5-Amino-2,4-dihydroxyphenyl)-2-(propylamino)ethanone
Uniqueness
1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C10H14N2O3 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
1-(5-amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone |
InChI |
InChI=1S/C10H14N2O3/c1-2-12-5-10(15)6-3-7(11)9(14)4-8(6)13/h3-4,12-14H,2,5,11H2,1H3 |
Clé InChI |
YOKGTHAOPBMFEK-UHFFFAOYSA-N |
SMILES canonique |
CCNCC(=O)C1=CC(=C(C=C1O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



